2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a carbonitrile group attached to a pyrrole ring. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanoacetamide with an appropriate aryl aldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyrrole derivative .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrole derivatives .
Scientific Research Applications
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound exhibits potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar compounds to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile include other pyrrole derivatives, such as:
2-Amino-3-cyano-4-phenyl-5-oxo-4,5-dihydro-1H-pyrrole: This compound shares a similar structure but with variations in the position of functional groups.
2-Amino-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: This derivative has a carboxamide group instead of a carbonitrile group.
2-Amino-4,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-8-6-10(15)14(11(8)13)9-4-2-1-3-5-9/h1-5H,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOEPQEOGMHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N(C1=O)C2=CC=CC=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368099 |
Source
|
Record name | 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124476-77-3 |
Source
|
Record name | 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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